molecular formula C12H13N3O2S B14986192 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B14986192
M. Wt: 263.32 g/mol
InChI Key: PPWKEJOKXQQCFC-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that features a unique combination of a benzodioxin ring and a triazole-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common approach starts with the preparation of the benzodioxin ring, which can be synthesized from catechol and ethylene glycol under acidic conditions . The triazole-thione moiety is then introduced through a cyclization reaction involving hydrazine and carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride

    Substitution: Various nucleophiles under basic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted triazole derivatives

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the triazole-thione moiety can form hydrogen bonds and coordinate with metal ions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H13N3O2S/c1-2-15-11(13-14-12(15)18)10-7-16-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,14,18)

InChI Key

PPWKEJOKXQQCFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NNC1=S)C2COC3=CC=CC=C3O2

Origin of Product

United States

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